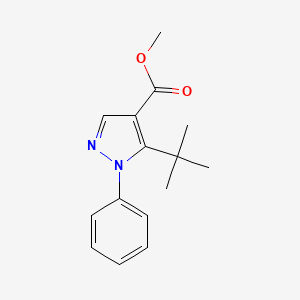
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule and its general class (e.g., pyrazole, ester, etc.).
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent, etc.), and the overall reaction mechanism.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. Computational methods may also be used to predict the structure and properties of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, the mechanism of these reactions, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties could include acidity/basicity, reactivity with common reagents, stability, etc.Applications De Recherche Scientifique
Structural and Spectral Investigations
- Structural Characterization : Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate has been studied for its structural properties. For instance, research has combined experimental and theoretical studies on related pyrazole-4-carboxylic acid derivatives, employing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. This compound demonstrates interesting structural properties, including the formation of single crystals in certain conditions (Viveka et al., 2016).
Hydrogen-Bonded Supramolecular Structures
- Hydrogen-Bonded Structures : Investigations into isomorphisms and hydrogen-bonded structures have been conducted on similar compounds, revealing complex architectures formed by hydrogen bonds. These studies contribute to a deeper understanding of the molecular interactions and supramolecular structures of this compound class (Castillo et al., 2009).
Synthesis and Antitumor Potential
- Antitumor Agent Synthesis : Research has explored the synthesis of novel benzimidazoles using methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate as a key intermediate. Some of these synthesized compounds showed promising activity against various cancer cell lines, highlighting the potential use of this compound in antitumor agent development (Abonía et al., 2011).
Synthesis and SAR of Angiotensin II Receptor Antagonists
- Development of Angiotensin II Antagonists : Another study focused on synthesizing and evaluating a series of pyrazoles, including those related to methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate, as potent angiotensin II antagonists. This research provides insights into the structure-activity relationships crucial for developing effective antihypertensive agents (Almansa et al., 1997).
Molecular Properties and Synthesis Techniques
- Molecular and Synthesis Studies : Various other studies have focused on synthesizing related pyrazole derivatives and characterizing their molecular properties, offering valuable information about the chemical behavior and potential applications of this compound (Saeed et al., 2012), (Bobko et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Orientations Futures
This could involve potential applications of the compound, further reactions it could undergo, modifications that could be made to its structure to enhance its properties, etc.
I hope this general outline helps! If you have a specific compound or topic in mind, feel free to ask! I’m here to help.
Propriétés
IUPAC Name |
methyl 5-tert-butyl-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)13-12(14(18)19-4)10-16-17(13)11-8-6-5-7-9-11/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVOXYXDHFHPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674914 | |
| Record name | Methyl 5-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylate | |
CAS RN |
1150164-50-3 | |
| Record name | Methyl 5-tert-butyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-t-butyl-1-phenyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



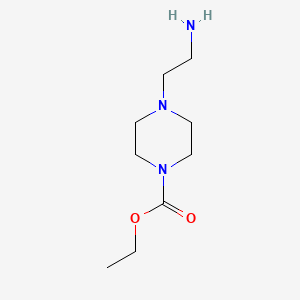
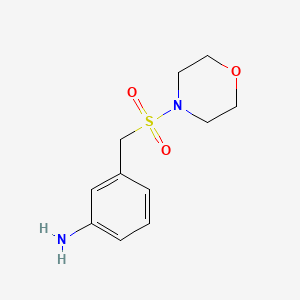
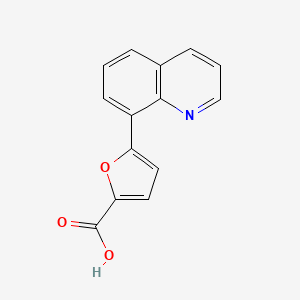
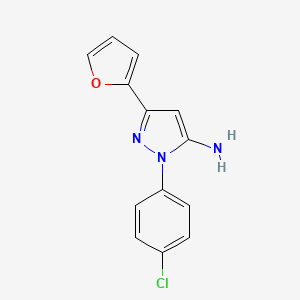
![1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1420364.png)
![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)
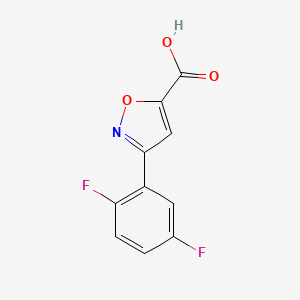
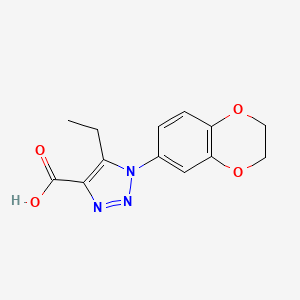
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)
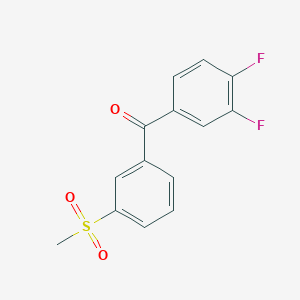
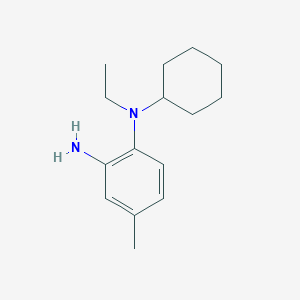
![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)
![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)